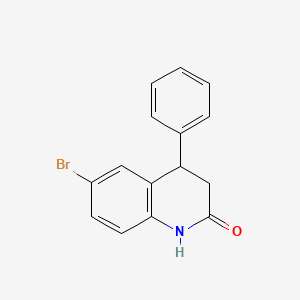

6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZWCCIWYKYWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675725 | |

| Record name | 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94025-76-0 | |

| Record name | 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a substituted quinolinone derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning from commercially available starting materials. This document provides detailed, albeit inferred, experimental protocols, a summary of quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound (also known as 6-bromo-4-phenyl-3,4-dihydro-1H-quinolin-2-one) is proposed to proceed via a two-step sequence:

-

Synthesis of the intermediate, 3-(4-bromophenylamino)-3-phenylpropanoic acid: This key step involves the formation of a carbon-nitrogen bond between 4-bromoaniline and a three-carbon phenylpropanoid backbone.

-

Intramolecular Cyclization: The synthesized amino acid derivative undergoes an intramolecular cyclization reaction, likely through a Friedel-Crafts acylation or a related acid-catalyzed amide bond formation, to yield the target dihydrocarbostyril ring system.

This pathway offers a logical and feasible approach to the target molecule, leveraging well-established organic reactions.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of 3-(4-bromophenylamino)-3-phenylpropanoic acid

This intermediate can be prepared via the reaction of 4-bromoaniline with a suitable 3-phenylpropanoic acid derivative. One plausible method involves the initial preparation of 3-bromo-3-phenylpropanoic acid from cinnamic acid, followed by nucleophilic substitution with 4-bromoaniline.

Part A: Synthesis of 3-bromo-3-phenylpropanoic acid from Cinnamic Acid

This procedure is adapted from the hydrobromination of cinnamic acid.[1][2]

Materials:

-

Cinnamic acid

-

Glacial acetic acid

-

Hydrogen bromide gas

-

Ice-cold water

-

Dry carbon disulfide (for recrystallization)

Procedure:

-

Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 10 g of glacial acetic acid will dissolve about 6 g of HBr.

-

In a sealed tube, add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.

-

Heat the sealed tube at 100°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature, during which 3-bromo-3-phenylpropanoic acid will crystallize.

-

Collect the precipitate by filtration and wash it with a small volume of ice-cold water.

-

Dry the product under vacuum.

-

For further purification, recrystallize the crude product from a minimal amount of hot, dry carbon disulfide. The product is sensitive to water.

Part B: Synthesis of 3-(4-bromophenylamino)-3-phenylpropanoic acid

This is a proposed nucleophilic substitution reaction.

Materials:

-

3-bromo-3-phenylpropanoic acid

-

4-bromoaniline

-

Anhydrous, non-polar solvent (e.g., toluene or dioxane)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

-

To a solution of 3-bromo-3-phenylpropanoic acid (1 equivalent) in the chosen anhydrous solvent, add 4-bromoaniline (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (the hydrobromide salt of the base) forms, remove it by filtration.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Intramolecular Cyclization to this compound

This step involves an acid-catalyzed intramolecular acylation. Strong acids or dehydrating agents are typically employed for this type of transformation.

Materials:

-

3-(4-bromophenylamino)-3-phenylpropanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Inert solvent (if necessary, e.g., xylene for PPA)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Add 3-(4-bromophenylamino)-3-phenylpropanoic acid to an excess of polyphosphoric acid.

-

Heat the mixture with stirring at a temperature between 80-120°C for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes expected quantitative data for the key compounds in this synthesis, based on literature values for analogous structures and reactions. Actual results may vary depending on the specific experimental conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| Cinnamic acid | C₉H₈O₂ | 148.16 | White crystalline solid | 133-134 | - |

| 3-bromo-3-phenylpropanoic acid | C₉H₉BrO₂ | 229.07 | Colorless crystals | 137 | >80 |

| 4-bromoaniline | C₆H₆BrN | 172.02 | Crystalline solid | 63-65 | - |

| 3-(4-bromophenylamino)-3-phenylpropanoic acid | C₁₅H₁₄BrNO₂ | 336.18 | Solid | Not available | 60-80 (estimated) |

| This compound | C₁₅H₁₂BrNO | 302.17 | Solid | Not available | >70 (estimated) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations

-

Hydrogen Bromide: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Polyphosphoric Acid (PPA): Corrosive. Handle with care and avoid contact with water, as the reaction can be exothermic.

-

Sealed Tube Reactions: Ensure the sealed tube is properly rated for the pressure and temperature of the reaction. Use a blast shield.

-

Solvents: Use appropriate precautions when handling flammable organic solvents.

This document is intended for informational purposes for qualified researchers. All experimental work should be conducted in a properly equipped laboratory with all necessary safety precautions in place.

References

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and analytical methodologies for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Additionally, it explores the potential biological significance of this compound class, offering insights for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Table 1: Physicochemical Data Summary for this compound

| Property | Value | Source |

| CAS Number | 94025-76-0 | [1][2] |

| Molecular Formula | C₁₅H₁₂BrNO | [1][2] |

| Molecular Weight | 302.17 g/mol | [1][2] |

| Physical State | White Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Hypothetical Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, based on the well-established Biginelli reaction for the synthesis of dihydropyrimidinones and related heterocyclic systems, a plausible synthetic route can be proposed. This multicomponent reaction offers a straightforward approach to the carbostyril core.

Proposed Synthesis: Modified Biginelli-type Reaction

This proposed method involves the condensation of a substituted aniline, a β-ketoester, and an aromatic aldehyde.

Reactants:

-

4-Bromoaniline

-

Ethyl benzoylacetate

-

Cinnamaldehyde

-

Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

-

Solvent (e.g., Ethanol, Acetic Acid)

Experimental Procedure (Hypothetical):

-

To a solution of 4-bromoaniline (1 equivalent) in ethanol, add ethyl benzoylacetate (1 equivalent) and cinnamaldehyde (1 equivalent).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

The reaction mixture is then refluxed for a period of 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials.

-

Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid) would likely provide good separation. Detection would typically be performed using a UV detector, monitoring at a wavelength corresponding to the chromophore of the carbostyril ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be crucial for confirming the structure. Expected signals would include aromatic protons from the bromo-substituted ring and the phenyl group at the 4-position, as well as signals for the diastereotopic protons of the dihydro-pyridone ring.

-

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of a bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), providing definitive evidence for the incorporation of bromine into the structure.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of quinolinone and carbostyril derivatives is known to exhibit a wide range of pharmacological effects. These include activities as anticancer, antimicrobial, and anti-inflammatory agents.

Notably, some 6-bromo-quinoline analogues have been investigated as inhibitors of prostaglandin F2α (PGF2α) synthase. PGF2α is a key mediator in the inflammatory response and is involved in processes such as uterine contraction. Inhibition of PGF2α synthesis could therefore be a valuable therapeutic strategy for conditions such as preterm labor.

The hypothetical signaling pathway below illustrates the potential mechanism of action of this compound as a PGF2α synthase inhibitor.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis, fully characterize the compound, and explore its potential biological activities.

References

Unraveling the Enigma: The Mechanism of Action of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Despite its commercial availability as a research chemical, there are no published studies detailing its mechanism of action, specific biological targets, or pharmacological effects.

This in-depth technical guide sought to elucidate the core mechanism of action of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive searches of scholarly databases and chemical repositories have yielded no specific data on this compound's biological properties. The compound is listed by suppliers such as Santa Cruz Biotechnology for research purposes, but its utility and mechanism in a biological context are not documented in publicly accessible literature.

Our investigation into the biological activity of this molecule and its derivatives returned no experimental data, precluding the creation of the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The absence of such information indicates that the pharmacological profile of this compound is an unexplored area of scientific inquiry.

The Carbostyril Scaffold: A Platform for Diverse Biological Activities

While information on the specific 6-bromo-3,4-dihydro-4-phenyl derivative is absent, the broader chemical class of carbostyrils (also known as 2-quinolones) and their dihydro derivatives is well-represented in medicinal chemistry and pharmacology. Compounds bearing this core structure have been investigated for a wide range of biological activities, and it is plausible that this compound could be explored for similar properties. It is crucial to emphasize that the following information is based on the general carbostyril scaffold and is not specific to the compound .

Potential, yet uninvestigated, areas of biological activity for carbostyril derivatives include:

-

Antipsychotic and Antidepressant Activity: Several atypical antipsychotics, such as aripiprazole and brexpiprazole, are based on a carbostyril framework. These drugs typically act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors and as antagonists at 5-HT2A receptors.

-

Cardiotonic Agents: Some carbostyril derivatives have been developed as positive inotropic agents for the treatment of heart failure. Their mechanism often involves the inhibition of phosphodiesterase 3 (PDE3).

-

Antimicrobial and Antiviral Properties: The quinolone scaffold, a close relative of carbostyril, is the basis for a major class of antibiotics (fluoroquinolones) that inhibit bacterial DNA gyrase and topoisomerase IV. Various carbostyril derivatives have also been explored for their potential as antimicrobial and antiviral agents.

-

Anticancer Activity: A number of carbostyril-containing compounds have been synthesized and evaluated for their potential as anticancer agents, targeting various aspects of cancer cell proliferation and survival.

Future Directions and a Call for Investigation

The lack of available data on the mechanism of action of this compound presents an open field for pharmacological investigation. Researchers in possession of this compound are encouraged to undertake screening and mechanistic studies to characterize its biological profile.

A logical starting point for such an investigation would be to perform a broad phenotypic screen to identify any observable effects in cellular or animal models. Should any activity be identified, subsequent target identification studies would be necessary to elucidate the specific molecular mechanism.

An In-depth Technical Guide on the Biological Activity of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril and its Analogs

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity of the specific compound 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds, primarily focusing on 4-phenyl-carbostyril (also known as 4-phenyl-quinolin-2(1H)-one) and its derivatives. The information presented herein is intended to provide a predictive framework for the potential biological profile of this compound for researchers, scientists, and drug development professionals.

Executive Summary

Derivatives of the 4-phenyl-carbostyril scaffold have emerged as a promising class of compounds with a diverse range of biological activities. Extensive research into these molecules has revealed significant potential in oncology and mycology. The primary mechanism of action for their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival. Additionally, certain analogs have demonstrated notable antifungal and photosynthesis-inhibiting properties. This guide will synthesize the available quantitative data, detail the experimental methodologies used to elicit these findings, and visualize the key signaling pathways and experimental workflows.

Potential Biological Activities of 4-Phenyl-Carbostyril Derivatives

Anticancer Activity

A significant body of research has focused on the anticancer properties of 4-phenyl-quinolin-2(1H)-one derivatives. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Data for Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives | A549 (Lung Carcinoma) | 25-50 µg/mL | [1] |

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives | MDA-MB (Breast Cancer) | 25-50 µg/mL | [1] |

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung Carcinoma) | 0.0298 | [1] |

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | MDA-MB (Breast Cancer) | 0.0338 | [1] |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative (Compound 20) | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.61 | [2] |

| Knoevenagel derivative of 4-hydroxyquinoline (Compound 13b) | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 4.58 | [2] |

| Knoevenagel derivative of 4-hydroxyquinoline (Compound 13a) | Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant) | 8.19 | [2] |

Antifungal Activity

Certain ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their antifungal properties against a panel of fungal strains.[3] While specific MIC values are not detailed in the primary literature, these studies indicate a potential for this chemical class as antifungal agents.

Photosynthesis Inhibition

The same series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives also exhibited photosynthesis-inhibiting activity, which was assessed using spinach chloroplasts.[3] This suggests a potential application in herbicide development.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism by which 4-phenyl-carbostyril derivatives exert their anticancer effects is through the inhibition of the EGFR tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell growth, proliferation, and survival. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these quinolinone derivatives block its activity, thereby arresting the downstream signaling pathways.

Signaling Pathway of EGFR Inhibition by 4-Phenyl-Carbostyril Derivatives:

Caption: EGFR signaling and its inhibition by 4-phenyl-carbostyril derivatives.

Experimental Protocols

Synthesis of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives

A general synthetic route for 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives involves a multi-step process.[1]

General Synthetic Workflow:

Caption: General synthesis workflow for 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, MDA-MB) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antifungal Activity Assay

The antifungal activity of the compounds can be determined using a broth microdilution method.[3]

Methodology:

-

Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Conclusion and Future Directions

While direct biological data for this compound is not available, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The 4-phenyl-carbostyril scaffold is a privileged structure in medicinal chemistry, with demonstrated anticancer and antifungal activities. The primary anticancer mechanism appears to be the inhibition of EGFR tyrosine kinase.

Future research should focus on the synthesis and biological evaluation of this compound to confirm if the bromine substitution at the 6-position enhances or diminishes the observed activities of the parent scaffold. Structure-activity relationship (SAR) studies will be crucial in elucidating the role of the bromine atom and the dihydro- nature of the carbostyril ring on the compound's potency and selectivity. Furthermore, detailed mechanistic studies, including in vivo efficacy and toxicity assessments, will be necessary to ascertain its therapeutic potential. The information presented in this guide provides a solid foundation for initiating such investigations.

References

- 1. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-3,4-dihydro-4-phenyl-carbostyril derivatives and their analogs, focusing on their synthesis, pharmacological activities, and potential mechanisms of action. This class of compounds, built upon a 3,4-dihydro-4-phenyl-2(1H)-quinolone core, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer and antimicrobial agents.

Core Structure and Chemical Data

The foundational molecule, this compound, is a synthetic compound available from various chemical suppliers for research purposes.

| Property | Value |

| CAS Number | 94025-76-0 |

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 302.17 g/mol |

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of N-aryl cinnamamides.

General Experimental Protocol: Synthesis of Substituted 4-Phenyl-dihydroquinolinones

A general method for the synthesis of 4-phenyl-dihydroquinolinone derivatives involves a one-pot, three-component reaction. This domino reaction offers an efficient route to constructing the core structure with various substitutions.

Materials:

-

Arenediazonium salts

-

Nitriles

-

Bifunctional aniline derivatives

-

Appropriate solvent (e.g., acetonitrile)

Procedure:

-

To a solution of the appropriate arenediazonium salt (1.0 equivalent) in a nitrile solvent (0.1 M), add the bifunctional aniline derivative (1.3 equivalents).

-

Stir the reaction mixture at 60°C in a closed flask under an air atmosphere for the required time (monitored by TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroquinazolines.

-

Further synthetic modifications can be carried out to yield the final carbostyril derivatives.

This protocol can be adapted for the synthesis of a variety of substituted analogs by using different starting materials.

Pharmacological Activity: Focus on Anticancer Properties

Derivatives of the 4-phenyl-2(1H)-quinolone scaffold have demonstrated significant potential as anticancer agents.[1][2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which share a similar core structure with the target compounds of this guide. The data is presented as GI₅₀ values (the concentration required to inhibit the growth of 50% of the cells) in micromolar (µM) against various human cancer cell lines.[2]

| Compound | R (Substitution on Phenyl Ring) | GI₅₀ (µM) vs. HL-60 (Leukemia) | GI₅₀ (µM) vs. H460 (Lung) | GI₅₀ (µM) vs. 2774 (Ovarian) | GI₅₀ (µM) vs. SKOV-3 (Ovarian) | GI₅₀ (µM) vs. Hep 3B (Liver) |

| 12a | H | >25 | >25 | >25 | >25 | >25 |

| 12b | 2-OCH₃ | 1.8 | 3.2 | 2.5 | 3.8 | 4.5 |

| 12c | 3-OCH₃ | 2.5 | 4.1 | 3.3 | 5.2 | 6.1 |

| 12d | 4-OCH₃ | 1.5 | 2.8 | 2.1 | 3.5 | 4.2 |

| 12e | 2,4-(OCH₃)₂ | 0.4 | 1.2 | 0.4 | 0.4 | 1.0 |

| 12f | 2,5-(OCH₃)₂ | 0.9 | 1.8 | 1.1 | 1.5 | 2.3 |

| 12g | 3,4-(OCH₃)₂ | 1.2 | 2.5 | 1.8 | 2.9 | 3.7 |

| 12h | 3,5-(OCH₃)₂ | 1.6 | 3.1 | 2.4 | 3.9 | 4.8 |

| 12i | 2,3,4-(OCH₃)₃ | 0.7 | 1.5 | 0.9 | 1.2 | 1.9 |

| 12j | 2,4,5-(OCH₃)₃ | 0.6 | 1.3 | 0.8 | 1.1 | 1.7 |

| 12k | 3,4,5-(OCH₃)₃ | >25 | >25 | >25 | >25 | >25 |

Data extracted from a study on 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives.[2]

Structure-Activity Relationship (SAR) Insights:

-

The presence of methoxy groups on the 4-phenyl ring generally enhances cytotoxic activity compared to the unsubstituted analog (12a).[2]

-

Dimethoxy-substituted compounds, particularly with a 2,4-dimethoxy pattern (12e), exhibit potent cytotoxicity at sub-micromolar concentrations against several cancer cell lines.[2]

-

The position of the methoxy groups is crucial for activity, with the 3,4,5-trimethoxy substitution (12k) leading to a significant loss of activity.[2]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, H460)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for the desired incubation period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

While the precise molecular targets of this compound derivatives are still under investigation, related quinolinone compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Akt signaling pathway. Some 4-phenylquinolin-2(1H)-one derivatives have been identified as specific allosteric inhibitors of Akt.[3]

Below is a diagram illustrating a plausible signaling pathway that could be targeted by these compounds.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates how a 6-bromo-4-phenyl-carbostyril derivative could act as an allosteric inhibitor of Akt, a key protein kinase in a signaling pathway that promotes cell proliferation and survival. By inhibiting Akt, the compound could block downstream signaling, ultimately leading to reduced cancer cell growth.

Experimental Workflow

The development and evaluation of novel this compound derivatives as potential therapeutic agents typically follow a structured workflow.

Caption: Drug discovery workflow for carbostyril derivatives.

This workflow outlines the key stages from the initial synthesis of a library of derivatives to in vivo testing of promising lead compounds. The iterative process of synthesis, screening, and SAR analysis is crucial for optimizing the therapeutic potential of this class of molecules.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research focusing on the elucidation of their specific molecular targets and the expansion of structure-activity relationship studies will be instrumental in advancing these compounds towards clinical applications. This guide provides a foundational resource for researchers to build upon in their exploration of this versatile chemical class.

References

- 1. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

discovery and history of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 94025-76-0, is a heterocyclic organic compound. Its chemical formula is C₁₅H₁₂BrNO, and it has a molecular weight of 302.17 g/mol . The systematic IUPAC name for this compound is 6-bromo-3,4-dihydro-4-phenylquinolin-2(1H)-one. Structurally, it features a dihydroquinolinone core, which is a common scaffold in medicinal chemistry, substituted with a bromine atom at the 6-position and a phenyl group at the 4-position.

At present, publicly accessible scientific literature, including peer-reviewed journals and patents, does not contain detailed information regarding the specific discovery, comprehensive history, or dedicated biological evaluation of this compound. The compound is listed by several chemical suppliers, suggesting its primary role may be as a synthetic intermediate or a building block in the synthesis of more complex molecules.

While specific data for this exact compound is unavailable, this guide will provide a general overview of the synthesis and potential biological relevance of the broader class of 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives, to which this compound belongs. This information can serve as a foundational resource for researchers interested in exploring this chemical space.

General Synthesis of 4-Phenyl-3,4-dihydroquinolin-2(1H)-one Derivatives

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core structure can be achieved through various synthetic methodologies. A common and effective approach is the intramolecular cyclization of N-aryl-3-phenylpropanamides. This transformation can be promoted by a variety of reagents and conditions.

Experimental Workflow: General Synthesis of 4-Aryl-3,4-dihydroquinolin-2(1H)-ones

Figure 1. A generalized workflow for the synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones.

Detailed Experimental Protocol (Illustrative Example)

The following is a generalized, illustrative protocol for the synthesis of a 4-phenyl-3,4-dihydroquinolin-2(1H)-one derivative, based on common organic synthesis techniques. Note: This is not a specific protocol for this compound as such a protocol is not available in the searched literature.

Step 1: Synthesis of N-(4-bromophenyl)cinnamamide

-

To a solution of 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), cinnamoyl chloride (1.1 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield N-(4-bromophenyl)cinnamamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

The N-(4-bromophenyl)cinnamamide (1.0 eq) is dissolved in a suitable solvent such as polyphosphoric acid (PPA) or a mixture of a strong acid like sulfuric acid in a non-reactive solvent.

-

The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto ice-water to precipitate the product.

-

The precipitate is collected by filtration, washed with water until neutral, and dried.

-

The crude 6-bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Quantitative Data

As no specific studies on this compound were found, there is no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters to report in a structured table.

Potential Signaling Pathways and Biological Activities (Hypothetical)

The carbostyril (2-quinolinone) and dihydrocarbostyril (3,4-dihydro-2-quinolinone) scaffolds are present in a variety of biologically active molecules. Derivatives of these core structures have been investigated for a wide range of therapeutic applications.

Hypothetical Signaling Pathway Involvement

Figure 2. Potential, hypothetical signaling pathways that could be modulated by carbostyril derivatives.

While a detailed historical and experimental account of this compound is not available in the current body of scientific literature, this guide provides a framework for understanding its chemical nature and potential synthetic routes based on the chemistry of related compounds. The dihydroquinolinone scaffold is of significant interest in medicinal chemistry, and it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule are encouraged to perform de novo synthesis and biological screening to uncover its potential.

In-Depth Technical Guide: 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For: Researchers, Scientists, and Drug Development Professionals

Core Identification

This document provides an overview of the chemical compound 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. Extensive searches of scientific literature, chemical databases, and patent repositories have revealed that while this compound is commercially available as a research chemical, detailed public information regarding its synthesis, biological activity, and experimental protocols is limited. This guide compiles all available data.

Chemical Structure:

The structure of this compound is characterized by a dihydro-carbostyril (or dihydro-quinolinone) core, substituted with a bromine atom at the 6th position and a phenyl group at the 4th position.

Caption: Molecular Structure of this compound.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. Quantitative experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

| Property | Value | Citation(s) |

| CAS Number | 94025-76-0 | [1][2] |

| Molecular Formula | C₁₅H₁₂BrNO | [2] |

| Molecular Weight | 302.17 g/mol | [2] |

| Alternate Name | 6-Bromo-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |

| Physical Description | Reported as a white solid by suppliers. |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity of this compound. Consequently, no associated signaling pathways or mechanisms of action have been described. The intended use of this compound, as listed by suppliers, is for "proteomics research" and general "research and development," suggesting it is likely used as a chemical intermediate or a building block in the synthesis of more complex molecules.[2]

Logical Workflow for Compound Utilization

Given the lack of specific application data, a logical workflow for a research professional interested in this compound would be to use it as a scaffold or intermediate. The presence of a bromine atom and a phenyl group offers multiple avenues for further chemical modification.

Caption: A generalized workflow for the utilization of the compound as a chemical scaffold.

Summary and Future Outlook

This compound is a well-identified chemical compound with a confirmed structure and CAS number. However, it represents a data-poor region of chemical space. There is a clear lack of public information regarding its physical properties, detailed synthesis protocols, and biological activity.

This presents an opportunity for foundational research. Full characterization of the compound, development and publication of a robust synthetic method, and screening for biological activity could provide valuable data for the scientific community. Until such studies are published, its primary role remains that of a research intermediate for the synthesis of novel molecules.

References

- 1. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. US3910924A - 3,4-Dihydrocarbostyril derivatives and a process for preparing the same - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

Spectroscopic Analysis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its molecular structure is paramount for any research and development efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation of the chemical structure and purity of this compound. This document aims to provide a guide to the spectroscopic data and analytical workflow for this compound.

Important Note on Data Availability: Following an extensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. While commercial suppliers confirm the compound's existence and provide basic properties like molecular formula (C₁₅H₁₂BrNO) and molecular weight (302.17 g/mol ), detailed characterization data is not readily accessible.

Therefore, this guide will present a generalized experimental workflow and representative data tables that would be expected from a thorough spectroscopic analysis of this compound. The provided tables are templates to be populated with experimental data once it is obtained.

General Experimental Workflow for Spectroscopic Analysis

The characterization of a newly synthesized or acquired compound like this compound typically follows a standardized workflow to ensure its identity and purity. The following diagram illustrates this general process.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Spectroscopic Data (Representative Tables)

The following tables are structured to present the key spectroscopic data that would be obtained for this compound.

Table 1: ¹H NMR Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Value | e.g., s, d, t, q, m | Value | #H | Proton |

| Value | e.g., s, d, t, q, m | Value | #H | Proton |

| Value | e.g., s, d, t, q, m | Value | #H | Proton |

| Value | e.g., s, d, t, q, m | Value | #H | Proton |

| Value | e.g., s, d, t, q, m | Value | #H | Proton |

Table 2: ¹³C NMR Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| Value | Carbon |

| Value | Carbon |

| Value | Carbon |

| Value | Carbon |

| Value | Carbon |

Table 3: IR Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | e.g., s, m, w, br | Functional Group |

| Value | e.g., s, m, w, br | Functional Group |

| Value | e.g., s, m, w, br | Functional Group |

| Value | e.g., s, m, w, br | Functional Group |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | [M+H]⁺, [M]⁺, etc. |

| Value | Value | Fragment |

| Value | Value | Fragment |

Experimental Protocols (Generalized)

Below are generalized protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Spectral width: Appropriate for the expected chemical shift range.

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

Relaxation delay: 2-5 s

-

Proton decoupling: Broadband decoupling.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Parameters (for ESI):

-

Mode: Positive or negative ion mode.

-

Mass range: Scan a range appropriate to detect the molecular ion and expected fragments.

-

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition and interpretation. The outlined workflow and data presentation formats serve as a standard for the comprehensive spectroscopic characterization of this and other novel chemical entities. Researchers are encouraged to perform these analyses to rigorously confirm the structure and purity of their samples.

Potential Therapeutic Targets of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril: A Predictive Analysis

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril are not currently available in the public domain. This technical guide, therefore, presents a predictive analysis based on the known activities of structurally related compounds within the broader quinolinone and carbostyril chemical classes. The potential therapeutic targets discussed herein are hypothetical and require experimental validation.

Introduction

The quinolinone (or carbostyril) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific molecule, this compound, features this core structure with key substitutions: a bromine atom at the 6-position and a phenyl group at the 4-position of the dihydro-carbostyril backbone. These modifications are expected to significantly influence its physicochemical properties and biological interactions, suggesting a range of potential therapeutic applications. This document aims to explore these potential applications by examining the established pharmacology of analogous compounds.

The Carbostyril Scaffold: A Foundation for Diverse Bioactivity

The carbostyril nucleus is a versatile pharmacophore associated with a broad spectrum of therapeutic effects. Derivatives have been investigated for their potential as:

-

Anticancer Agents: Many quinolinone derivatives exhibit cytotoxic activity against various cancer cell lines. The presence of a halogen, such as bromine, at the C6 position has been noted in some series to enhance these cytotoxic effects.

-

Antimicrobial Agents: The quinolone substructure is famously the basis for a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.

-

Anti-inflammatory Agents: Certain carbostyril derivatives have demonstrated anti-inflammatory properties.

-

Cardiotonic Agents: Some quinolinone derivatives have been developed as selective phosphodiesterase 3 (PDE3) inhibitors, which can improve cardiac contractility and are explored for the treatment of congestive heart failure.[1][2]

-

Kinase Inhibitors: The 4-anilinoquinoline scaffold, which shares structural similarities, is a known kinase inhibitor motif.[3]

Predicted Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related molecules, the following are hypothesized as potential therapeutic targets for this compound.

Protein Kinases

The 4-phenyl substitution on the carbostyril ring introduces a structural motif that could facilitate binding to the ATP-binding pocket of various protein kinases. Kinase inhibition is a well-established mechanism for anticancer therapy.

Caption: Predicted mechanism of kinase inhibition.

Phosphoinositide 3-Kinase (PI3K) Pathway

Derivatives of 2-phenylquinazolines, which are structurally analogous, have been identified as potent inhibitors of PI3K p110α.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Tubulin Polymerization

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been evaluated as tubulin polymerization inhibitors.[5] Given the structural similarity, it is plausible that this compound could also interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.

Caption: Postulated mechanism of tubulin polymerization inhibition.

Experimental Protocols for Target Validation

While specific protocols for this compound have not been published, the following are general methodologies that would be employed to validate the predicted therapeutic targets.

Kinase Inhibition Assays

-

Enzymatic Assays: A panel of recombinant protein kinases would be used in in vitro assays (e.g., using radiometric, fluorescence, or luminescence-based methods) to determine the IC50 value of the compound against each kinase. This would identify specific kinases that are potently inhibited.

-

Cell-Based Assays: Western blotting would be used to assess the phosphorylation status of downstream substrates of a targeted kinase in cells treated with the compound. A reduction in phosphorylation would indicate target engagement in a cellular context.

PI3K Pathway Inhibition Assays

-

In Vitro PI3K Lipid Kinase Assay: The ability of the compound to inhibit the conversion of PIP2 to PIP3 by recombinant PI3K isoforms (α, β, δ, γ) would be measured to determine its potency and selectivity.

-

Western Blot Analysis: Cells treated with the compound would be analyzed for levels of phosphorylated Akt (p-Akt) and other downstream effectors of the PI3K pathway.

Tubulin Polymerization Assays

-

In Vitro Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin into microtubules would be monitored by measuring the change in turbidity or fluorescence over time.

-

Immunofluorescence Microscopy: Cancer cells treated with the compound would be stained with anti-tubulin antibodies to visualize the effects on the microtubule network and mitotic spindle formation.

-

Cell Cycle Analysis: Flow cytometry would be used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound suggests a high potential for biological activity. Based on the extensive research into the quinolinone/carbostyril scaffold and its derivatives, the most promising therapeutic targets for this compound are likely to be within the realms of oncology and potentially infectious diseases . Key molecular targets predicted for investigation include protein kinases (such as those in the PI3K pathway) and tubulin . The presence of the 6-bromo and 4-phenyl moieties are key features that will dictate the specific binding interactions and pharmacological profile. Rigorous experimental evaluation, following the general protocols outlined above, is essential to elucidate the precise mechanism of action and to validate any of these potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril Interactions: A Technical Overview

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a synthetic compound with potential pharmacological applications. Due to a notable absence of published experimental and computational studies on this specific molecule, this document outlines a theoretical framework and proposes methodologies for future research. The core focus is to equip researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to investigate the compound's interactions and mechanism of action through computational approaches. This guide will cover potential protein targets, molecular docking, molecular dynamics simulations, and the prediction of ADMET properties, serving as a roadmap for subsequent in silico and in vitro validation.

Introduction

This compound is a small molecule with the chemical formula C15H12BrNO and a molecular weight of 302.17 g/mol . While its specific biological activities and molecular targets are not yet characterized in publicly available literature, its structural motifs, particularly the carbostyril core, suggest potential interactions with a range of biological targets. Carbostyril derivatives are known to exhibit diverse pharmacological activities, including but not limited to, antimicrobial, and central nervous system effects.

The application of in silico modeling techniques offers a powerful, cost-effective, and rapid approach to elucidate the potential bioactivities of novel compounds like this compound. By simulating its interactions with various protein targets at a molecular level, researchers can generate hypotheses about its mechanism of action, predict its binding affinity, and guide the design of future experimental studies.

This guide will, therefore, present a hypothetical yet methodologically sound approach to the in silico investigation of this compound.

Proposed In Silico Research Workflow

A systematic in silico investigation of this compound would involve a multi-step process. The following workflow is proposed as a logical progression for a comprehensive computational study.

Methodological & Application

Synthesis Protocol for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

Application Notes

This document provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril, a carbostyril derivative with potential applications in medicinal chemistry and drug development. Carbostyril and its analogs are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticonvulsant, and anticancer properties. The presence of a bromine atom and a phenyl group on the carbostyril scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This protocol outlines a two-step synthetic route, commencing with the amidation of 4-bromoaniline with cinnamoyl chloride to form the intermediate N-(4-bromophenyl)cinnamamide, followed by an intramolecular Friedel-Crafts cyclization to yield the final product. The described methodology is intended for researchers and scientists in the field of organic synthesis and drug discovery. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Experimental Protocols

Part 1: Synthesis of N-(4-bromophenyl)cinnamamide

This procedure details the synthesis of the cinnamamide intermediate through the acylation of 4-bromoaniline.

Materials:

-

4-bromoaniline

-

Cinnamoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add triethylamine (TEA) (1.2 eq) to the stirred solution.

-

Dissolve cinnamoyl chloride (1.05 eq) in anhydrous DCM in a separate flask.

-

Add the cinnamoyl chloride solution dropwise to the cooled 4-bromoaniline solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-bromophenyl)cinnamamide as a solid.

Part 2: Synthesis of this compound

This part of the protocol describes the intramolecular Friedel-Crafts cyclization of the intermediate to the final product.

Materials:

-

N-(4-bromophenyl)cinnamamide (from Part 1)

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Mechanical stirrer or robust magnetic stirrer

-

Heating mantle with temperature control

-

Ice water

-

Beaker

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Place N-(4-bromophenyl)cinnamamide (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (10-20 times the weight of the amide) to the flask.

-

Heat the mixture with stirring to 120-140 °C for 2-4 hours. The mixture will become a viscous slurry.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot, viscous reaction mixture into a beaker containing ice water with vigorous stirring.

-

A precipitate of the crude product will form. Continue stirring until the PPA is fully quenched.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.

Data Presentation

| Parameter | Part 1: Amidation | Part 2: Cyclization |

| Reactants | 4-bromoaniline, Cinnamoyl chloride, TEA | N-(4-bromophenyl)cinnamamide, Polyphosphoric acid |

| Solvent | Dichloromethane (DCM) | None (PPA acts as reagent and solvent) |

| Reaction Temperature | 0 °C to Room Temperature | 120-140 °C |

| Reaction Time | 4-6 hours | 2-4 hours |

| Product | N-(4-bromophenyl)cinnamamide | This compound |

| Purification Method | Recrystallization | Recrystallization |

| Typical Yield | 85-95% | 60-75% |

Visualization

Application Notes and Protocols for 6-Bromo-3,4-dihydro-4-phenyl-carbostyril in Cell Culture Assays

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4-phenyl-carbostyril is a synthetic compound belonging to the carbostyril family. While the biological activities of many carbostyril derivatives have been explored, leading to their development as therapeutic agents, the specific cellular effects and mechanism of action of this compound are not extensively documented in publicly available scientific literature. This document aims to provide a foundational framework for researchers interested in investigating the potential applications of this compound in cell culture-based assays. In the absence of specific published data for this molecule, the following sections present generalized protocols and a conceptual framework derived from the study of similar chemical structures. Researchers should consider these as starting points for their own empirical investigations.

Hypothesized Biological Activities and Potential Applications

Based on the general activities of related 4-phenyl-carbostyril and quinolinone derivatives, this compound could potentially exhibit a range of biological effects, making it a candidate for investigation in several areas of cell biology and drug discovery. These may include, but are not limited to:

-

Anticancer Activity: Many quinolinone-based compounds have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.

-

Enzyme Inhibition: The carbostyril scaffold is present in inhibitors of various enzymes, such as phosphodiesterases and kinases. It is plausible that this compound could act as an inhibitor of specific enzymes crucial for cell signaling and survival.

-

Receptor Modulation: Certain carbostyril derivatives have been found to interact with cellular receptors, including G-protein coupled receptors (GPCRs).

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the cellular effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Selected cancer or normal cell line(s)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if the compound induces apoptosis (programmed cell death).

Materials:

-

Cells treated with this compound and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., MCF-7 | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value | |

| e.g., A549 | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value | |

| e.g., HEK293 (Normal) | 48 | Experimental Value |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % Total Apoptosis |

| e.g., MCF-7 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value | |

| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Caption: Workflow for determining the cytotoxicity of the compound using an MTT assay.

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action.

Conclusion

While specific biological data for this compound is currently lacking in the public domain, the provided protocols and conceptual frameworks offer a robust starting point for its investigation in cell culture assays. Researchers are encouraged to adapt these methods to their specific cell models and research questions to elucidate the compound's potential therapeutic value. Careful experimental design and thorough data analysis will be crucial in defining the cellular effects and mechanism of action of this novel carbostyril derivative.

Application Notes and Protocols for the Study of 6-Bromo-3,4-dihydro-4-phenyl-carbostyril

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the initial characterization and investigation of the biological activities of the novel compound, 6-Bromo-3,4-dihydro-4-phenyl-carbostyril. The proposed studies are designed to elucidate the compound's potential therapeutic applications by systematically screening for biological targets, evaluating its mechanism of action, and assessing its preliminary behavioral effects.

Application Note 1: Initial In Vitro Screening for Biological Activity

To begin the characterization of this compound, a broad in vitro screening approach is recommended to identify potential biological targets and assess general cytotoxicity. This initial phase is crucial for guiding further, more focused investigations.

Experimental Protocols

Protocol 1.1: Broad-Based Receptor Profiling Assay

This protocol outlines a high-throughput screening method to determine the binding affinity of this compound against a panel of common central nervous system (CNS) receptors.

Materials:

-

This compound

-

A panel of membranes prepared from cells expressing the target receptors (e.g., GPCRs, ion channels, transporters)

-

Radiolabeled ligands specific for each target receptor

-

Assay buffers

-

Scintillation fluid

-

Microplates (96-well or 384-well)

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

In each well of the microplate, add the cell membranes, the radiolabeled ligand, and either the test compound or vehicle control.

-

Incubate the plates at the appropriate temperature and for a sufficient time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

-

Calculate the percent inhibition of specific binding by the test compound at each concentration.

-

Determine the inhibitory constant (Ki) by fitting the data to a one-site competition binding model.

Protocol 1.2: General Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-